molecular formula C8H8BrNO B7947012 3-Bromo-5-methylbenzaldehyde oxime

3-Bromo-5-methylbenzaldehyde oxime

Cat. No.: B7947012
M. Wt: 214.06 g/mol
InChI Key: QGFDAQUYCKMJMV-BJMVGYQFSA-N
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Description

3-Bromo-5-methylbenzaldehyde oxime is a chemical compound with the CAS Number: 1205515-03-2 . It has a molecular weight of 214.06 and is a solid at room temperature .


Synthesis Analysis

The synthesis of oximes like this compound typically involves the reaction of aldehydes and ketones with hydroxylamine . The nitrogen in hydroxylamine acts as a nucleophile, reacting with the partially positive carbon in the carbonyl group of the aldehyde or ketone . This reaction forms the oxime in an essentially irreversible process as the adduct dehydrates .


Chemical Reactions Analysis

As mentioned in the synthesis analysis, the formation of this compound involves a reaction with hydroxylamine . The oxygen in hydroxylamine can also act as a nucleophile, but this leads to a dead-end process resulting in the reversible formation of a hemiketal .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 214.06 . The compound should be stored at a temperature between 2-8°C .

Safety and Hazards

The safety information for 3-Bromo-5-methylbenzaldehyde oxime indicates that it is a compound that requires careful handling . The compound has been assigned the signal word ‘Warning’ and is associated with the GHS pictogram GHS07 . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

Properties

IUPAC Name

(NE)-N-[(3-bromo-5-methylphenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c1-6-2-7(5-10-11)4-8(9)3-6/h2-5,11H,1H3/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFDAQUYCKMJMV-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)Br)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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